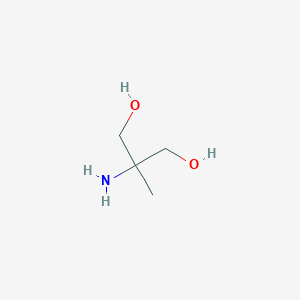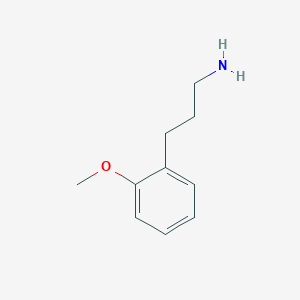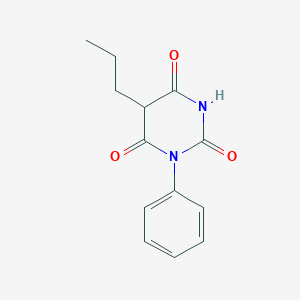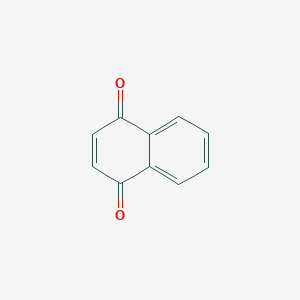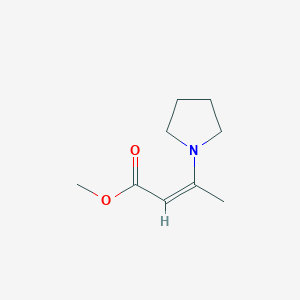
Methyl-3-(N-pyrrolidinyl)crotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-3-(N-pyrrolidinyl)crotonate, also known as MPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPC is a crotonate derivative that has been synthesized using various methods, including the Knoevenagel condensation reaction.
Mécanisme D'action
Methyl-3-(N-pyrrolidinyl)crotonate acts as a GABA receptor agonist, specifically targeting the GABAA receptor. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to the hyperpolarization of neurons, resulting in decreased neuronal activity. Methyl-3-(N-pyrrolidinyl)crotonate enhances the inhibitory effect of GABA by binding to the GABAA receptor and increasing the opening of chloride ion channels, resulting in increased chloride ion influx and hyperpolarization of neurons.
Effets Biochimiques Et Physiologiques
Methyl-3-(N-pyrrolidinyl)crotonate has been shown to have various biochemical and physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. These effects are due to the enhancement of the inhibitory effect of GABA by Methyl-3-(N-pyrrolidinyl)crotonate. In addition, Methyl-3-(N-pyrrolidinyl)crotonate has been shown to have neuroprotective effects, particularly in the prevention of glutamate-induced neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl-3-(N-pyrrolidinyl)crotonate in lab experiments is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for studying the GABAergic system in the brain. However, one limitation of using Methyl-3-(N-pyrrolidinyl)crotonate is its relatively short half-life, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the use of Methyl-3-(N-pyrrolidinyl)crotonate in scientific research. One potential direction is the development of Methyl-3-(N-pyrrolidinyl)crotonate analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the investigation of the effects of Methyl-3-(N-pyrrolidinyl)crotonate on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, the potential therapeutic applications of Methyl-3-(N-pyrrolidinyl)crotonate in neurological and psychiatric disorders, such as anxiety, depression, and epilepsy, warrant further investigation.
Méthodes De Synthèse
Methyl-3-(N-pyrrolidinyl)crotonate can be synthesized using various methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde or a ketone with a malonic acid derivative in the presence of a base catalyst. In the case of Methyl-3-(N-pyrrolidinyl)crotonate synthesis, the reaction involves the reaction of crotonaldehyde with N-pyrrolidine malonic acid diethyl ester in the presence of piperidine as a base catalyst. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
Methyl-3-(N-pyrrolidinyl)crotonate has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, Methyl-3-(N-pyrrolidinyl)crotonate has been used as a tool to study the role of the GABAergic system in the brain. In pharmacology, Methyl-3-(N-pyrrolidinyl)crotonate has been used as a reference compound to study the pharmacokinetics and pharmacodynamics of other drugs. In toxicology, Methyl-3-(N-pyrrolidinyl)crotonate has been used to investigate the effects of environmental toxins on the nervous system.
Propriétés
Numéro CAS |
15424-17-6 |
|---|---|
Nom du produit |
Methyl-3-(N-pyrrolidinyl)crotonate |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
methyl (Z)-3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7- |
Clé InChI |
UTIVUPFHBDCEGI-FPLPWBNLSA-N |
SMILES isomérique |
C/C(=C/C(=O)OC)/N1CCCC1 |
SMILES |
CC(=CC(=O)OC)N1CCCC1 |
SMILES canonique |
CC(=CC(=O)OC)N1CCCC1 |
Autres numéros CAS |
15424-17-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



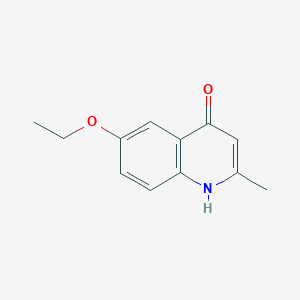


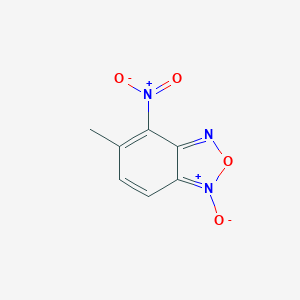
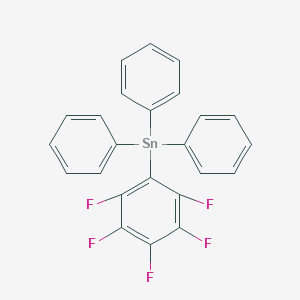
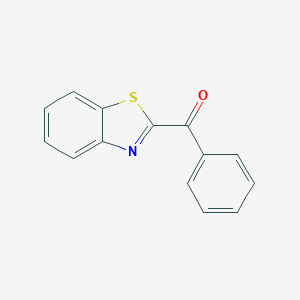


![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
